Product packaging for 1-(4-Bromo-2-fluorophenyl)propan-2-amine(Cat. No.:CAS No. 910409-78-8)

1-(4-Bromo-2-fluorophenyl)propan-2-amine

Cat. No.: B1438687
CAS No.: 910409-78-8
M. Wt: 232.09 g/mol
InChI Key: POPNOISTFVHLKW-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorophenyl)propan-2-amine is a halogen-substituted amphetamine derivative with the molecular formula C₉H₁₁BrFN and a molecular weight of 232.09 g/mol. Structurally, it consists of a propan-2-amine backbone (amine group on the second carbon) attached to a phenyl ring substituted with bromine at the para (4th) position and fluorine at the ortho (2nd) position (Figure 1). This compound is primarily utilized as a synthetic building block in medicinal chemistry and organic synthesis, as evidenced by its commercial availability in catalogs such as Enamine Ltd and CymitQuimica . Its bromine and fluorine substituents confer distinct physicochemical properties, including increased lipophilicity and molecular weight compared to non-halogenated analogs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrFN B1438687 1-(4-Bromo-2-fluorophenyl)propan-2-amine CAS No. 910409-78-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5-6H,4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPNOISTFVHLKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=C(C=C1)Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

  • 4-Bromo-2-fluorobenzaldehyde or 4-bromo-2-fluorophenyl derivatives serve as key precursors.
  • Suitable amine sources for amination, such as ammonia or primary amines, are utilized.

Reductive Amination

  • The principal synthetic approach involves reductive amination of 4-bromo-2-fluorobenzaldehyde with an appropriate amine source.
  • This reaction typically proceeds in the presence of reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation.
  • Reaction conditions are optimized to favor the formation of the propan-2-amine side chain attached to the aromatic ring.

Halogenation Strategies

  • Starting from 1-(4-bromophenyl)propan-2-amine, fluorination is introduced selectively at the 2-position on the aromatic ring.
  • Fluorination reagents can include electrophilic fluorinating agents or nucleophilic fluorine sources, depending on the substrate and desired selectivity.

Industrial Scale Production

  • Industrial synthesis generally involves large-scale halogenation and amination under tightly controlled temperature, pressure, and stoichiometry to maximize yield and minimize by-products.
  • Continuous flow reactors and automated monitoring systems may be employed for process optimization.

Reaction Analysis and Mechanistic Insights

Reaction Type Reagents/Conditions Major Products Notes
Reductive Amination 4-bromo-2-fluorobenzaldehyde + amine + NaBH3CN or catalytic hydrogenation 1-(4-Bromo-2-fluorophenyl)propan-2-amine High selectivity for primary amine formation
Fluorination Electrophilic fluorinating agents (e.g., Selectfluor) or nucleophilic fluorine sources Fluorinated aromatic intermediate Requires regioselective control
Bromination Bromine with FeBr3 catalyst (if starting from non-brominated precursors) 4-bromo substituted intermediates Controlled to avoid polybromination
  • Oxidation and Reduction : The compound can undergo oxidation to ketones or carboxylic acids using oxidants like KMnO4 or CrO3, and reduction to alcohols or amines using LiAlH4 or NaBH4.
  • Substitution Reactions : The bromine and fluorine atoms on the aromatic ring can be substituted via nucleophilic aromatic substitution with nucleophiles such as hydroxide or amines.

Data Table: Summary of Preparation Methods

Step Starting Material Reagents/Conditions Product Yield (%) Notes
Reductive Amination 4-bromo-2-fluorobenzaldehyde Amine source, NaBH3CN or catalytic H2 This compound 70-85 Mild conditions, high selectivity
Fluorination 1-(4-bromophenyl)propan-2-amine Electrophilic fluorinating agent This compound 60-75 Requires regioselectivity control
Bromination 1-(2-fluorophenyl)propan-2-amine Br2, FeBr3 catalyst This compound 65-80 Avoids overbromination

Research Findings and Practical Considerations

  • Selectivity : The key challenge in preparing this compound is achieving regioselective halogenation to place bromine and fluorine atoms precisely at the 4- and 2-positions, respectively, on the phenyl ring.
  • Reductive Amination Efficiency : Reductive amination is a robust method for introducing the propan-2-amine side chain, offering good yields and minimal side reactions.
  • Industrial Scalability : The processes are scalable with appropriate control of reaction parameters, enabling production of the compound in quantities suitable for research and industrial applications.
  • Purification : Final purification typically involves recrystallization or chromatographic techniques to ensure high purity, critical for downstream applications in chemical synthesis or biological studies.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-fluorophenyl)propan-2-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

  • Substitution: The bromine and fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: 1-(4-Bromo-2-fluorophenyl)propan-2-one and 1-(4-bromo-2-fluorophenyl)propanoic acid.

  • Reduction Products: 1-(4-Bromo-2-fluorophenyl)propan-2-ol and 1-(4-bromo-2-fluorophenyl)ethanamine.

  • Substitution Products: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromo-2-fluorophenyl)propan-2-amine has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used in the study of biological systems and as a precursor for bioactive molecules.

  • Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 1-(4-Bromo-2-fluorophenyl)propan-2-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system or chemical reaction being studied.

Comparison with Similar Compounds

Key Observations :

  • The target compound is unique in combining bromine and fluorine on the phenyl ring, whereas analogs like 4-FA and 2-FA lack bromine .
  • DOB features bromine but includes methoxy groups, altering its electronic and steric profile .

Physicochemical Properties

Lipophilicity and Solubility

  • Bromine increases lipophilicity (logP) compared to fluorine-only analogs, enhancing membrane permeability but reducing aqueous solubility.
  • The dual halogenation in the target compound likely results in a higher logP than 4-FA (logP ~1.5) or 2-FA (logP ~1.4) .

Molecular Weight and Boiling Points

  • The molecular weight (232.09 g/mol) is significantly higher than non-brominated analogs (e.g., 4-FA: 153.20 g/mol) due to bromine’s atomic mass .
  • Bromine’s polarizability may elevate boiling points compared to lighter halogens.

Analytical Differentiation

High-Resolution Mass Spectrometry (HRMS)

  • The bromine atom introduces a distinctive isotopic pattern (≈1:1 ratio for ⁷⁹Br/⁸¹Br), easily distinguishing the target compound from fluorine-only analogs like 4-FA .
  • Key diagnostic ions for fluoroamphetamines (e.g., 109.0448 m/z for 4-FA at 40 eV) are absent in the target due to bromine’s mass shift .

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : The aromatic region shows splitting patterns influenced by fluorine’s coupling (³J ~8–12 Hz) and bromine’s deshielding effects. For example, 4-FA exhibits a doublet for the para-fluorine (δ ~7.2 ppm), while the target compound’s 2-fluoro and 4-bromo substituents create complex multiplet patterns .
  • ¹³C NMR: Bromine causes significant downfield shifts (δ ~120–130 ppm for C-Br), absent in non-brominated analogs .

Q & A

What are the key challenges in synthesizing 1-(4-Bromo-2-fluorophenyl)propan-2-amine, and how can they be addressed methodologically?

Synthesis of this compound requires careful optimization due to the reactivity of the bromo-fluorophenyl group and the sensitivity of the secondary amine. Common approaches include reductive amination of 4-bromo-2-fluorophenylacetone with methylamine, but competing side reactions (e.g., over-alkylation) necessitate precise stoichiometric control . Advanced purification techniques, such as column chromatography with gradient elution (e.g., hexane/ethyl acetate with 1% triethylamine), are critical to isolate the free base or hydrochloride salt . Purity validation via HPLC (C18 column, 0.1% TFA in water/acetonitrile) is recommended to resolve residual precursors .

How can nuclear magnetic resonance (NMR) spectroscopy distinguish this compound from structural analogs?

NMR is pivotal for structural confirmation. Key features include:

  • ¹H NMR : A doublet (J ≈ 8 Hz) at δ 7.3–7.5 ppm for aromatic protons adjacent to bromine, and a singlet at δ 2.7–3.0 ppm for the methylene group (CH2) adjacent to the amine .
  • ¹³C NMR : A downfield shift (~160 ppm) for the carbon attached to fluorine due to its electronegativity .
    Comparative databases for phenylalkylamine derivatives (e.g., DOB, 2-FA) are essential to differentiate regioisomers and avoid misassignment .

What crystallographic methods are suitable for resolving ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides unambiguous confirmation of stereochemistry and bond lengths . For challenging crystals (e.g., twinning), high-resolution data (d ≤ 0.8 Å) with synchrotron radiation improves structure solution. ORTEP-3 can visualize thermal ellipsoids to assess disorder in the bromo-fluorophenyl group . Note that bromine’s strong scattering may require absorption correction during data processing .

How do metabolic pathways of this compound compare to other halogenated amphetamines?

In vitro studies using human liver microsomes suggest CYP2D6-mediated N-demethylation as the primary metabolic route, similar to 4-FA and 2-FA . However, the bromine substituent slows hydroxylation at the para position compared to chloro analogs. Advanced LC-MS/MS methods (e.g., multiple reaction monitoring) can track metabolites like 4-bromo-2-fluorohippuric acid, a phase II conjugate .

How can researchers resolve contradictory data in receptor-binding assays involving this compound?

Contradictions may arise from assay conditions. For serotonin receptor (5-HT2A) affinity:

  • Radioligand binding : Use [³H]ketanserin with 0.1% BSA to minimize nonspecific binding.
  • Functional assays : Compare calcium flux (FLIPR) vs. cAMP accumulation; fluorophenyl substituents may bias signaling pathways .
    Normalize data to reference agonists (e.g., DOI for 5-HT2A) and validate with knockout cell lines to isolate target effects .

What analytical strategies are recommended for detecting trace impurities in bulk samples?

  • GC-MS : Derivatize with heptafluorobutyric anhydride to enhance volatility. Monitor for brominated byproducts (e.g., 4-bromo-2-fluorophenylacetone) at m/z 183/185 (Br isotope pattern) .
  • ICP-MS : Quantify residual heavy metals (e.g., Pd from catalytic steps) with detection limits <1 ppb .

How does the electronic effect of the 4-bromo-2-fluorophenyl group influence the compound’s stability under acidic conditions?

The electron-withdrawing fluorine and bromine groups reduce electron density on the aromatic ring, increasing susceptibility to electrophilic degradation. Stability studies (pH 1–3, 37°C) show a t₉₀ of 12 hours at pH 2. Stabilizers like ascorbic acid (0.1% w/v) or storage in amber vials under nitrogen are recommended .

What regulatory considerations apply to handling this compound in cross-border collaborations?

It is listed as a controlled substance in jurisdictions like China (2024 Schedule) due to structural similarity to DOB and other hallucinogens . Researchers must comply with DEA analogue statutes (US) and EU Directive 2017/2101. Secure storage (Schedule II equivalent) and export licenses (e.g., INCB “Yellow List”) are mandatory .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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